molecular formula C14H13N3O B11771647 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine

5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine

Cat. No.: B11771647
M. Wt: 239.27 g/mol
InChI Key: NFWUJCSBGBVBPE-UHFFFAOYSA-N
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Description

5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine is an organic compound with the molecular formula C15H14N2O It is a derivative of benzooxazole and is characterized by the presence of a benzene ring substituted with a methyl group and a benzooxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine typically involves the following steps:

    Formation of Benzooxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzooxazole ring. This can be achieved through the reaction of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The benzooxazole derivative is then subjected to substitution reactions to introduce the methyl group at the 6-position. This can be done using methylating agents such as methyl iodide in the presence of a base.

    Amination: The final step involves the introduction of the amino groups at the 1,3-positions of the benzene ring. This can be achieved through nucleophilic aromatic substitution reactions using appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, bases or acids as catalysts.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique structural features. It can be used to study biological processes and interactions at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, modulating their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(6-methyl-benzooxazol-2-yl)-phenylamine
  • 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Uniqueness

Compared to similar compounds, 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine stands out due to its specific substitution pattern and the presence of both amino groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

5-(6-methyl-1,3-benzoxazol-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C14H13N3O/c1-8-2-3-12-13(4-8)18-14(17-12)9-5-10(15)7-11(16)6-9/h2-7H,15-16H2,1H3

InChI Key

NFWUJCSBGBVBPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC(=C3)N)N

Origin of Product

United States

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